4-Ethyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Ethyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.
Attachment of the Oxadiazole Ring: This is usually done through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to various reduced forms.
Scientific Research Applications
4-Ethyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide
- 2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
4-Ethyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is unique due to its combination of a pyrimidine ring, a piperazine moiety, and an oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H19F3N6OS |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H19F3N6OS/c1-3-10-8-11(20-14(19-10)26-2)24-6-4-23(5-7-24)9-12-21-22-13(25-12)15(16,17)18/h8H,3-7,9H2,1-2H3 |
InChI Key |
GJWWOZYRCYXIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)CC3=NN=C(O3)C(F)(F)F |
Origin of Product |
United States |
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